4,4'-Dibromo-4''-cyclohexyltriphenylamine

Vue d'ensemble

Description

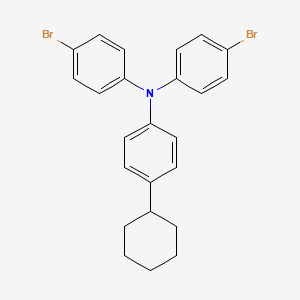

4,4’-Dibromo-4’'-cyclohexyltriphenylamine is a chemical compound with the molecular formula C24H23Br2N and a molecular weight of 485.26 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and material science . The compound is characterized by the presence of two bromine atoms and a cyclohexyl group attached to a triphenylamine core .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dibromo-4’'-cyclohexyltriphenylamine typically involves the bromination of 4-cyclohexyltriphenylamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction conditions often include a solvent like chloroform or dichloromethane and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 4,4’-Dibromo-4’'-cyclohexyltriphenylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Analyse Des Réactions Chimiques

Synthetic Pathways and Functionalization

Brominated triphenylamine derivatives are typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions. For example:

-

Copper-catalyzed homocoupling of arylboronic acids (as demonstrated for 4,4'-Dibromobiphenyl synthesis ) could theoretically extend to triphenylamine systems. Reaction conditions involve Cu₂(ophen)₂ in DMF at 20°C, yielding biphenyl derivatives with ~97% efficiency under optimized protocols .

Debromination and Substitution Reactions

Bromine substituents in analogous compounds undergo:

-

Nucleophilic aromatic substitution (SNAr) with strong bases (e.g., KOtBu) in polar aprotic solvents.

-

Electrophilic substitution (e.g., nitration or sulfonation) at activated positions, though steric hindrance from the cyclohexyl group may limit reactivity.

Catalytic Transformations

Based on studies of 4,4'-Dibromobiphenyl :

Electrochemical Behavior

Triphenylamine derivatives are redox-active, with bromine substituents influencing oxidation potentials. Cyclic voltammetry of similar compounds reveals:

-

Two-electron oxidation at ~0.8 V (vs. Ag/AgCl) in acetonitrile.

-

Stabilization of radical cations due to electron-withdrawing bromine groups.

Polymerization Potential

The bromine atoms enable participation in:

-

Yamamoto polymerization (Ni-mediated C-C coupling) to form conjugated polymers.

-

Stille or Heck couplings for cross-linked networks, though steric effects from the cyclohexyl group may reduce yields.

Key Challenges and Research Gaps

-

Steric hindrance : The cyclohexyl group likely impedes reactions at the para positions.

-

Thermal stability : Brominated aromatics degrade above 600 K , limiting high-temperature applications.

-

Environmental persistence : Analogous brominated biphenyls resist microbial degradation , necessitating catalytic remediation strategies.

While direct data on 4,4'-Dibromo-4''-cyclohexyltriphenylamine is limited, its reactivity is expected to align with brominated triphenylamine homologs. Further experimental studies are required to validate these extrapolations and explore novel applications in materials science.

Applications De Recherche Scientifique

Scientific Research Applications

1. Material Science

4,4'-Dibromo-4''-cyclohexyltriphenylamine is utilized as a building block for organic semiconductors and hole transport materials. Its electronic properties make it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound enhances charge transport efficiency, making it an ideal candidate for OLED materials.

- Organic Photovoltaics (OPVs) : Its properties contribute to better performance in solar energy conversion technologies.

2. Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atoms can be replaced with other functional groups, allowing for the derivation of new compounds.

- Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions, facilitating the development of diverse chemical products.

3. Biological Research

Recent studies highlight the biological activity of this compound, particularly its potential in:

- Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.8 |

| A549 | 18.5 |

- Antimicrobial Activity : The compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

1. Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cells. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a lead structure for anticancer drug development.

2. Neuroprotective Effects

Research focused on the neuroprotective effects of the compound in models of neurodegeneration found that it reduced oxidative stress markers and improved neuronal survival rates. This positions this compound as a promising candidate for further exploration in neuroprotective therapies.

Mécanisme D'action

The mechanism of action of 4,4’-Dibromo-4’'-cyclohexyltriphenylamine is not extensively studied. its effects are likely related to its ability to participate in electron transfer processes due to the presence of bromine atoms and the triphenylamine core . These properties make it useful in applications like organic electronics and catalysis .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Dibromotriphenylamine: Similar structure but lacks the cyclohexyl group.

4,4’-Dichloro-4’'-cyclohexyltriphenylamine: Similar structure with chlorine atoms instead of bromine.

Uniqueness

4,4’-Dibromo-4’'-cyclohexyltriphenylamine is unique due to the presence of both bromine atoms and a cyclohexyl group, which can influence its reactivity and physical properties . This makes it particularly valuable in the synthesis of specialized materials and in research applications where specific electronic properties are required .

Activité Biologique

4,4'-Dibromo-4''-cyclohexyltriphenylamine is a compound of significant interest in the field of organic chemistry and materials science due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C24H22Br2N, with a molecular weight of 479.22 g/mol. The compound features a triphenylamine core with bromine substituents and a cyclohexyl group, contributing to its electronic properties and potential interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C24H22Br2N |

| Molecular Weight | 479.22 g/mol |

| Melting Point | 75 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of bromine atoms enhances the compound's lipophilicity, facilitating its penetration through cellular membranes. This property allows it to modulate the activity of specific enzymes and receptors involved in cellular signaling pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing neuronal activity.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Studies

Several studies have investigated the biological activities of this compound, focusing on its cytotoxicity, antimicrobial properties, and effects on cell signaling pathways.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.8 |

| A549 | 18.5 |

These results indicate that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Research has also shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cells. The study found that it induced apoptosis through the activation of caspase pathways.

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it reduced oxidative stress markers and improved neuronal survival rates.

Propriétés

IUPAC Name |

N,N-bis(4-bromophenyl)-4-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Br2N/c25-20-8-14-23(15-9-20)27(24-16-10-21(26)11-17-24)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h6-18H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZLCPOBLTYQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.